2,2'-Dimethoxy-N-methyldiethylamine

Description

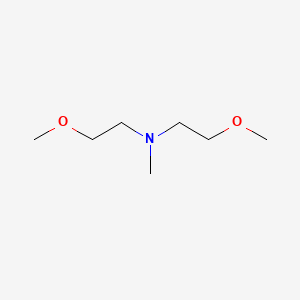

2,2'-Dimethoxy-N-methyldiethylamine (CAS 92260-33-8) is a tertiary amine with the molecular formula C₇H₁₇NO₂ and the systematic name N,N-bis(2-methoxyethyl)methylamine. Its structure features two methoxyethyl groups attached to a central methylamine core (Figure 1). Synonyms include Bis(2-methoxyethyl)methylamine and N-Methyl-bis-(2-methoxyethyl)amine .

Properties

IUPAC Name |

2-methoxy-N-(2-methoxyethyl)-N-methylethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H17NO2/c1-8(4-6-9-2)5-7-10-3/h4-7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOMNOVKEEOBOTB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CCOC)CCOC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30340885 | |

| Record name | N-METHYL-BIS(2-METHOXYETHYL)AMINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30340885 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

92260-33-8 | |

| Record name | 2-Methoxy-N-(2-methoxyethyl)-N-methylethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=92260-33-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-METHYL-BIS(2-METHOXYETHYL)AMINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30340885 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

2,2'-Dimethoxy-N-methyldiethylamine can be synthesized through several methods. One common synthetic route involves the reaction of 2-methoxyethylamine with methyl iodide in the presence of a base . The reaction typically occurs at room temperature or with slight heating under acidic or neutral conditions . Industrial production methods often involve similar reaction conditions but on a larger scale, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

2,2'-Dimethoxy-N-methyldiethylamine undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include tert-butyl hydroperoxide as an oxidant and iodine as a catalyst for oxidative coupling reactions . Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2,2'-Dimethoxy-N-methyldiethylamine has a wide range of scientific research applications:

Mechanism of Action

The mechanism by which 2,2'-Dimethoxy-N-methyldiethylamine exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound can form hydrogen bonds and electrostatic interactions with these targets, leading to changes in their activity and function . The specific pathways involved depend on the context of its use, whether in chemical synthesis or biological systems.

Comparison with Similar Compounds

Key Observations :

- Polarity and Solubility: The methoxy groups in this compound enhance its water solubility compared to non-oxygenated analogues like N,N-diethylmethylamine . Ethoxy-substituted derivatives (e.g., N,N-bis(2,2-diethoxyethyl)methylamine) exhibit greater lipophilicity due to longer alkyl chains .

- Reactivity : The tertiary amine in this compound is less nucleophilic than primary or secondary amines (e.g., DMEDA), making it more suitable as a base in reactions requiring controlled basicity .

- Thermal Stability : Methoxyethyl groups confer moderate thermal stability, whereas aromatic substituents (e.g., 2-(diphenylmethoxy)-N-methylethylamine) improve resistance to oxidative degradation .

Physicochemical Properties

- Boiling Point : Expected to be higher than N,N-diethylmethylamine (BP ~80°C) due to increased molecular weight and polarity from methoxy groups .

- Solubility: Likely miscible in polar solvents (e.g., ethanol, acetone) and partially soluble in water, contrasting with wholly nonpolar analogues like N,N-diethylmethylamine.

Biological Activity

2,2'-Dimethoxy-N-methyldiethylamine (CAS No. 92260-33-8) is a chemical compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

- Molecular Formula : C8H19N2O2

- Molecular Weight : 175.25 g/mol

- Structure : The compound features two methoxy groups attached to a nitrogen atom that is also bonded to two ethyl groups and a methyl group.

Biological Activity Overview

Research has indicated that this compound exhibits various biological activities, including:

- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, showing effectiveness against certain bacterial strains.

- Cytotoxicity : In vitro studies have evaluated its cytotoxic effects on different cancer cell lines, indicating potential as an anticancer agent.

The exact mechanism of action for this compound is not fully elucidated; however, it is hypothesized to interact with specific cellular targets involved in cell proliferation and apoptosis.

Proposed Mechanisms:

- Inhibition of Cell Proliferation : The compound may disrupt normal cell cycle progression in cancer cells.

- Induction of Apoptosis : It may trigger apoptotic pathways leading to programmed cell death in malignant cells.

Cytotoxicity Studies

A series of cytotoxicity assays were conducted using various cancer cell lines to evaluate the efficacy of this compound. The results are summarized in Table 1.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa | 15 | Induction of apoptosis |

| MCF-7 | 20 | Cell cycle arrest |

| A549 | 25 | Disruption of mitochondrial function |

IC50 values represent the concentration required to inhibit cell growth by 50%.

Case Studies

- Study on Antimicrobial Properties : A study evaluated the antimicrobial activity against Staphylococcus aureus and Escherichia coli. The results indicated a significant reduction in bacterial growth at concentrations above 30 µg/mL.

- In Vivo Efficacy : An animal model study demonstrated that administration of the compound resulted in tumor size reduction in xenograft models, suggesting potential for further development as an anticancer therapeutic.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.